![molecular formula C13H9FN4S B2439161 (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine CAS No. 478248-68-9](/img/structure/B2439161.png)

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

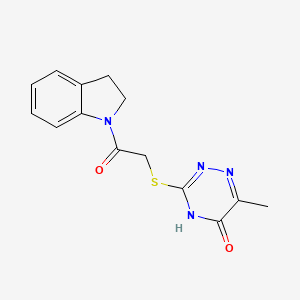

This compound is a hydrazone derivative, which are often used in organic synthesis and sometimes have biological activity. The thieno[2,3-d]pyrimidine moiety is a common structure in medicinal chemistry, found in many pharmaceutical drugs .

Molecular Structure Analysis

The molecule contains a hydrazone functional group, which consists of a nitrogen-nitrogen double bond with one of the nitrogens also bonded to a hydrogen. It also contains a thieno[2,3-d]pyrimidine ring, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur) and a pyrimidine (a six-membered ring with two nitrogens) .Chemical Reactions Analysis

Hydrazones are often used as building blocks in organic synthesis, and can undergo a variety of reactions. The thieno[2,3-d]pyrimidine ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom could make the compound more lipophilic, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación

Antitubercular Activity

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine: has been investigated as a potential antitubercular agent. Researchers synthesized several thieno[2,3-d]pyrimidin-4(3H)-ones and screened them against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Notably, some compounds exhibited significant antimycobacterial activity, making them promising candidates for tuberculosis treatment .

Inhibition of Tumor Necrosis Factor Alpha (TNF-α)

The compound’s structure suggests potential interactions with biological targets. For instance, it may inhibit tumor necrosis factor alpha (TNF-α), a cytokine involved in inflammation and immune responses. Further studies are needed to explore this application .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4S/c14-10-3-1-9(2-4-10)7-17-18-12-11-5-6-19-13(11)16-8-15-12/h1-8H,(H,15,16,18)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOVGIFAOYFLPA-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=C3C=CSC3=NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=C3C=CSC3=NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)

![Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B2439086.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2439095.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)